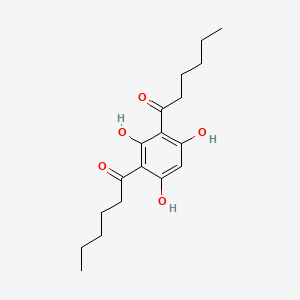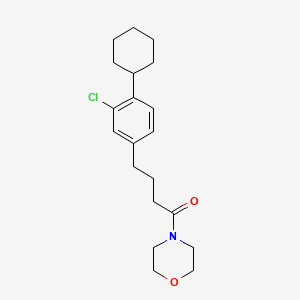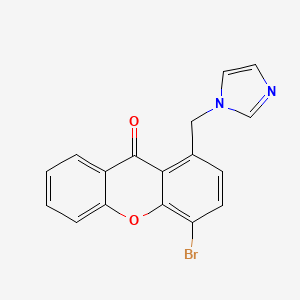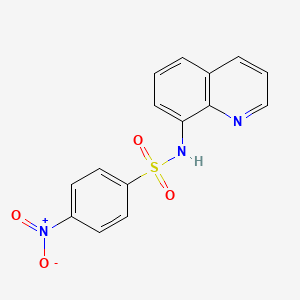
1-(Phenylsulfonyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)butan-2-one is an organic compound with the molecular formula C10H12O3S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a phenyl ring and a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with butan-2-one in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production cost .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylsulfonyl)butan-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted sulfones with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)butan-2-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)butan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biochemical pathways .
Similar Compounds:
- 1-(Phenylsulfonyl)propan-2-one
- 1-(Phenylsulfonyl)pentan-2-one
- 1-(Phenylsulfonyl)hexan-2-one
Comparison: this compound is unique due to its specific chain length and the position of the sulfonyl group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
33597-94-3 |
|---|---|
Molekularformel |
C10H12O3S |
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)butan-2-one |
InChI |
InChI=1S/C10H12O3S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
SMYSSDAIMUTBFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




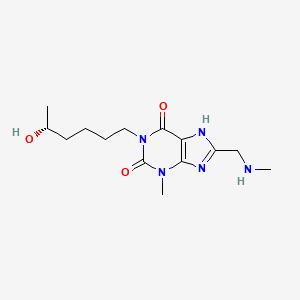
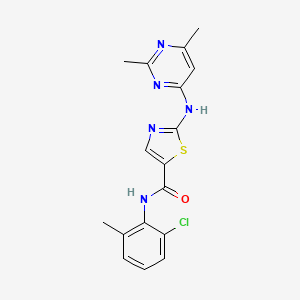
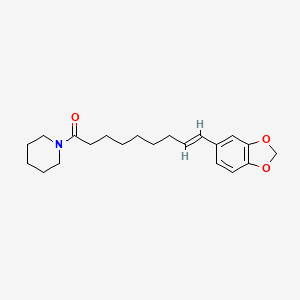
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B3062553.png)
